Thiourea, N-(aminoiminomethyl)- Thiourea, N-(aminoiminomethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13622503
InChI: InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7)
SMILES: C(=NC(=S)N)NN
Molecular Formula: C2H6N4S
Molecular Weight: 118.16 g/mol

Thiourea, N-(aminoiminomethyl)-

CAS No.:

Cat. No.: VC13622503

Molecular Formula: C2H6N4S

Molecular Weight: 118.16 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-(aminoiminomethyl)- -

Specification

Molecular Formula C2H6N4S
Molecular Weight 118.16 g/mol
IUPAC Name (E)-hydrazinylmethylidenethiourea
Standard InChI InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7)
Standard InChI Key RMUFSRMRRDOUHH-UHFFFAOYSA-N
Isomeric SMILES C(=N/C(=S)N)\NN
SMILES C(=NC(=S)N)NN
Canonical SMILES C(=NC(=S)N)NN

Introduction

Chemical Identity and Structural Characteristics

Thiourea, N-(aminoiminomethyl)-, possesses a molecular formula of C2H6N4S\text{C}_2\text{H}_6\text{N}_4\text{S} and a molecular weight of 118.16 g/mol. Its IUPAC name, hydrazinylmethylidenethiourea, reflects the presence of a hydrazine-derived substituent attached to the thiourea backbone. The compound’s structure enables diverse intermolecular interactions, particularly through its sulfur and nitrogen atoms, which contribute to its reactivity in synthetic pathways .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2114-02-5
Molecular FormulaC2H6N4S\text{C}_2\text{H}_6\text{N}_4\text{S}
Molecular Weight118.16 g/mol
IUPAC NameHydrazinylmethylidenethiourea
SMILESC(=NC(=S)N)NN
InChI KeyRMUFSRMRRDOUHH-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of thiourea, N-(aminoiminomethyl)-, involves a two-step process optimized for high yield and purity. As detailed in a 2017 patent by Vyome Biosciences, the reaction begins with dicyandiamide treated with hydrochloric acid and sodium thiosulfate pentahydrate, followed by neutralization with ammonium hydroxide .

Reaction Mechanism:

  • Stage 1: Dicyandiamide reacts with hydrochloric acid in aqueous medium at 20°C, forming an intermediate.

  • Stage 2: Sodium thiosulfate is introduced, leading to the precipitation of gutimine hydrogen sulfate. Adjusting the pH to 8–10 with ammonium hydroxide yields the final product as colorless crystals (80% yield) .

Table 2: Synthesis Conditions and Yield

ParameterDetail
Starting MaterialDicyandiamide
ReagentsHCl, Na2S2O35H2O\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}, NH4OH\text{NH}_4\text{OH}
Temperature20°C (Stage 1); 0°C (Stage 2)
Yield80%
Characterization1H NMR^1\text{H NMR} (DMSO-d6): δ 7.15 (brs, 3H), 6.99 (brs, 3H)

Analytical Characterization and Quality Control

Advanced techniques ensure the compound’s purity and stability:

  • Spectroscopy: FT-IR and NMR confirm functional groups and structural integrity.

  • Chromatography: Reversed-phase HPLC methods validate purity, with detection limits as low as 0.0174 μg/mL .

Table 3: Analytical Parameters

MethodDetail
Detection Limit0.0174 μg/mL
Quantitation Limit0.0521 μg/mL
Linear Range0.05–40 μg/mL (R2>0.99R^2 > 0.99)

Future Research Directions

While thiourea, N-(aminoiminomethyl)-, shows synthetic promise, gaps remain in its pharmacological profiling. Potential avenues include:

  • Biological Screening: Evaluating its effects on NOS isoforms or microbial targets.

  • Derivatization Studies: Modifying the aminoiminomethyl group to enhance selectivity or potency.

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